![molecular formula C10H9N3O2 B2928866 (1R,2S)-2-(1H-Imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-carboxylic acid CAS No. 2187426-82-8](/img/structure/B2928866.png)
(1R,2S)-2-(1H-Imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-2-(1H-Imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-carboxylic acid is a complex organic compound featuring a cyclopropane ring fused with an imidazo[4,5-b]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(1H-Imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[4,5-b]pyridine Core: This step involves the cyclization of a suitable pyridine derivative with an imidazole precursor under acidic or basic conditions.
Cyclopropanation: The imidazo[4,5-b]pyridine core is then subjected to cyclopropanation using a reagent such as diazomethane or a Simmons-Smith reagent to introduce the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
化学反应分析
Types of Reactions
(1R,2S)-2-(1H-Imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
(1R,2S)-2-(1H-Imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (1R,2S)-2-(1H-Imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
(1R,2S)-2-(1H-Imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-methanol: Similar structure but with a methanol group instead of a carboxylic acid.
(1R,2S)-2-(1H-Imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-amine: Contains an amine group instead of a carboxylic acid.
Uniqueness
The presence of the carboxylic acid group in (1R,2S)-2-(1H-Imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-carboxylic acid imparts unique chemical properties, such as increased acidity and the ability to form salts and esters. These properties can influence the compound’s solubility, reactivity, and biological activity, making it distinct from its analogs.
属性
IUPAC Name |
(1R,2S)-2-(1H-imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)6-4-5(6)8-12-7-2-1-3-11-9(7)13-8/h1-3,5-6H,4H2,(H,14,15)(H,11,12,13)/t5-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYKHZOILRGLQF-NTSWFWBYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=NC3=C(N2)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)O)C2=NC3=C(N2)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-[[1-(4-Tert-butylphenyl)-2-methylpropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2928783.png)
![N-(2-fluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2928784.png)
![2-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B2928787.png)
![2-{[5-(4-chlorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2928788.png)

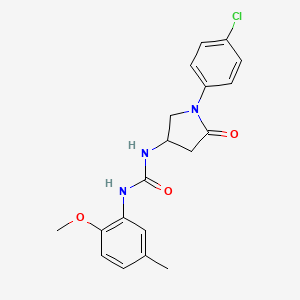
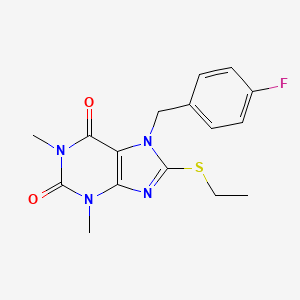
![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-phenylbutanamide](/img/structure/B2928794.png)
![N-[[4-(2-Aminoethyl)phenyl]methyl]-7,8-dihydronaphthalene-2-carboxamide;hydrochloride](/img/structure/B2928796.png)
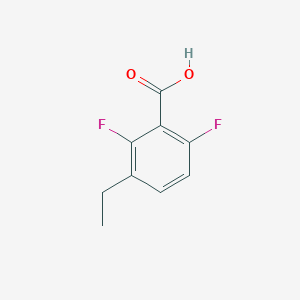
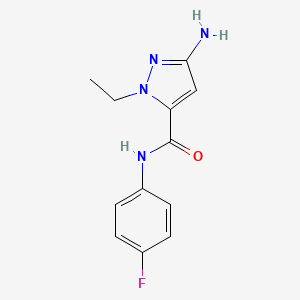
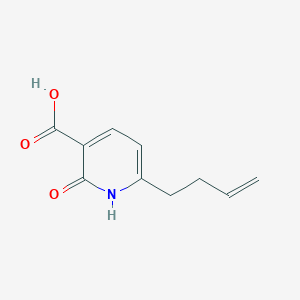
![2-methoxy-5-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)benzamide](/img/structure/B2928804.png)
![N-(3,4-dimethylphenyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2928806.png)
